Indazole derivative 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

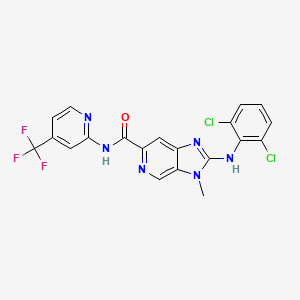

Indazol-Derivat 3 ist eine Verbindung, die zur Indazol-Familie gehört, einer Klasse stickstoffhaltiger heterocyclischer Verbindungen. Indazol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und haben in der medizinischen Chemie große Aufmerksamkeit erlangt. Der Indazol-Kern besteht aus einer bicyclischen Struktur, die aus einem Pyrazol-Ring besteht, der mit einem Benzol-Ring verschmolzen ist. Insbesondere Indazol-Derivat 3 hat sich aufgrund seiner einzigartigen chemischen Eigenschaften und biologischen Aktivitäten in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Indazol-Derivat 3 kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Cyclisierung von o-Haloaryl-N-Tosylhydrazonen unter Verwendung von Kupfer(II)-acetat als Katalysator. Diese Reaktion wird typischerweise in Dimethylsulfoxid (DMSO) unter Sauerstoffatmosphäre durchgeführt, was zur Bildung des Indazolrings führt . Eine andere Methode beinhaltet die Kondensation von o-Fluorbenzaldehyden mit Hydrazin, gefolgt von der selektiven Aktivierung der Oximgruppe in Gegenwart von Methansulfonylchlorid und Triethylamin .

Industrielle Produktionsmethoden

Die industrielle Produktion von Indazol-Derivat 3 beinhaltet oft die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erreichen. Dazu kann die Verwendung von Übergangsmetallkatalysatoren wie Kupfer oder Palladium gehören, um die Cyclisierungsreaktionen zu erleichtern. Zusätzlich wurden lösungsmittelfreie und katalysatorfreie Bedingungen untersucht, um Nebenprodukte zu minimieren und die Effizienz der Synthese zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Indazol-Derivat 3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologischen Aktivitäten zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Oxidationsreaktionen von Indazol-Derivat 3 können unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen durchgeführt werden.

Reduktion: Reduktionsreaktionen beinhalten oft die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid, um bestimmte funktionelle Gruppen innerhalb des Moleküls umzuwandeln.

Substitution: Substitutionsreaktionen können unter Verwendung von Nukleophilen oder Elektrophilen durchgeführt werden, abhängig von der gewünschten Modifikation. .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Indazol-Derivat 3 zu Indazol-3-carbonsäure führen, während die Reduktion zu Indazol-3-amin-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Indazol-Derivat 3 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie.

Chemie

In der Chemie dient Indazol-Derivat 3 als wertvoller Baustein für die Synthese komplexerer Moleküle.

Biologie

In der biologischen Forschung wurde Indazol-Derivat 3 auf sein Potenzial als Enzyminhibitor untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung spezifischer Enzyme gezeigt, die an Krankheitspfaden beteiligt sind, was es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung macht .

Medizin

In der Medizin hat Indazol-Derivat 3 eine signifikante Antikrebsaktivität gezeigt. Es wurde auf seine Fähigkeit getestet, das Wachstum verschiedener Krebszelllinien zu hemmen, darunter Lungen-, Prostata- und Leukämiezellen. Der Wirkmechanismus der Verbindung beinhaltet die Induktion von Apoptose und Zellzyklusarrest, was sie zu einem potenziellen Therapeutikum für die Krebsbehandlung macht .

Industrie

Im Industriesektor wird Indazol-Derivat 3 bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Seine einzigartigen chemischen Eigenschaften machen es für Anwendungen in der Produktion von Polymeren, Farbstoffen und anderen Spezialchemikalien geeignet .

Wirkmechanismus

Der Wirkmechanismus von Indazol-Derivat 3 beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Pfaden. Eines der primären Ziele ist das Tyrosinkinase-Enzym, an das Indazol-Derivat 3 an der Scharnierregion bindet und die Aktivität des Enzyms hemmt. Diese Hemmung stört wichtige Signalwege, die an Zellproliferation und -überleben beteiligt sind, was zur Induktion von Apoptose in Krebszellen führt . Zusätzlich wurde gezeigt, dass Indazol-Derivat 3 den p53/MDM2-Pfad beeinflusst, was zu seinen Antikrebswirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Indazole derivative 3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in disease pathways, making it a potential candidate for drug development .

Medicine

In medicine, this compound has demonstrated significant anticancer activity. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including lung, prostate, and leukemia cells. The compound’s mechanism of action involves inducing apoptosis and cell cycle arrest, making it a potential therapeutic agent for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of indazole derivative 3 involves its interaction with specific molecular targets and pathways. One of the primary targets is the tyrosine kinase enzyme, where this compound binds to the hinge region, inhibiting the enzyme’s activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, this compound has been shown to affect the p53/MDM2 pathway, further contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

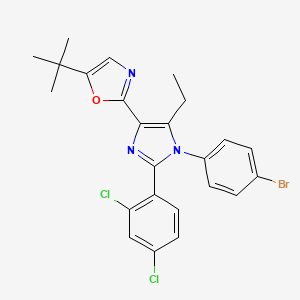

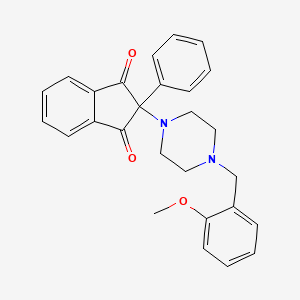

Indazol-Derivat 3 kann mit anderen ähnlichen Verbindungen wie Indol-, Imidazol- und Benzimidazolderivaten verglichen werden. Während all diese Verbindungen eine stickstoffhaltige heterocyclische Struktur gemeinsam haben, ist Indazol-Derivat 3 aufgrund seines spezifischen bicyclischen Ringsystems und des Vorhandenseins eines Pyrazol-Rings, der mit einem Benzol-Ring verschmolzen ist, einzigartig .

Ähnliche Verbindungen

Indolderivate: Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter Antikrebs-, entzündungshemmende und antimikrobielle Eigenschaften.

Imidazolderivate: Imidazolderivate werden in der medizinischen Chemie häufig für ihre antifungalen, antibakteriellen und Antikrebsaktivitäten eingesetzt.

Benzimidazolderivate: Benzimidazolderivate haben ein großes Potenzial als antivirale, Antikrebs- und entzündungshemmende Mittel gezeigt.

Indazol-Derivat 3 zeichnet sich durch seine einzigartige Struktur und die spezifischen biologischen Aktivitäten aus, die es zeigt, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht.

Eigenschaften

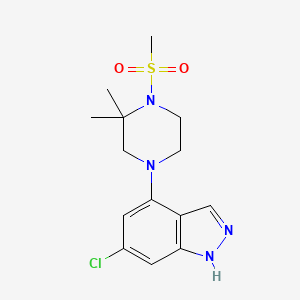

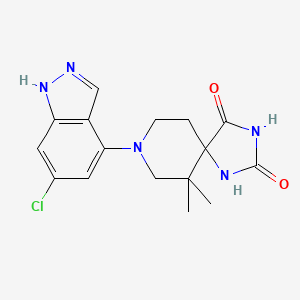

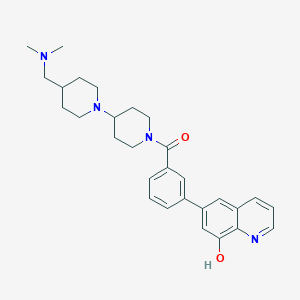

Molekularformel |

C16H18ClN5O2 |

|---|---|

Molekulargewicht |

347.80 g/mol |

IUPAC-Name |

8-(6-chloro-1H-indazol-4-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C16H18ClN5O2/c1-15(2)8-22(4-3-16(15)13(23)19-14(24)20-16)12-6-9(17)5-11-10(12)7-18-21-11/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H2,19,20,23,24) |

InChI-Schlüssel |

JZDRNRKIZBGYLY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=C3C=NN4)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)

![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)